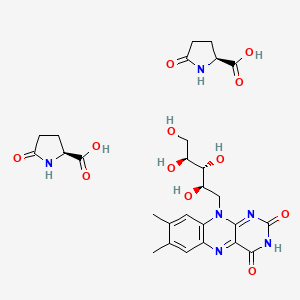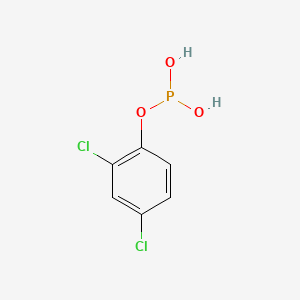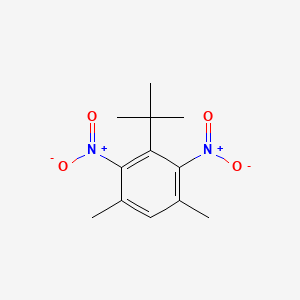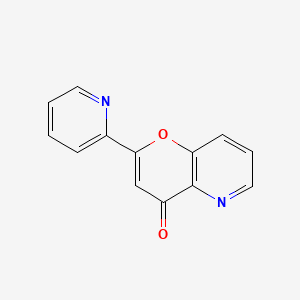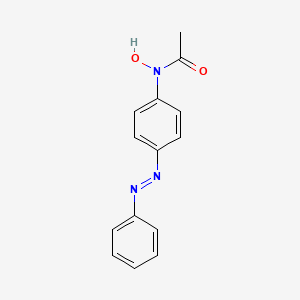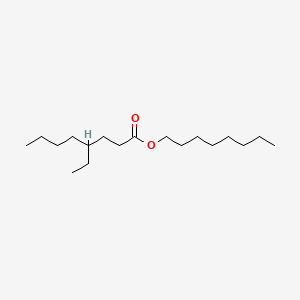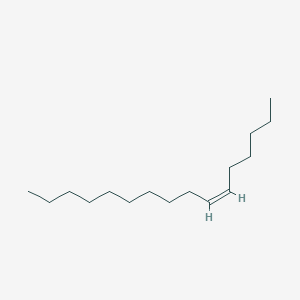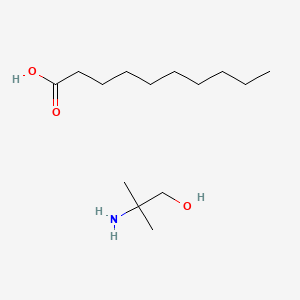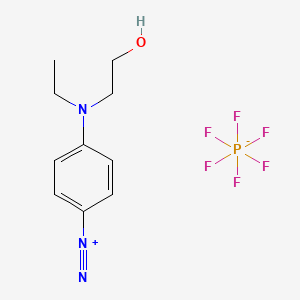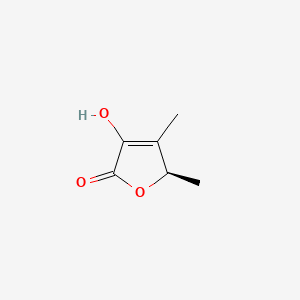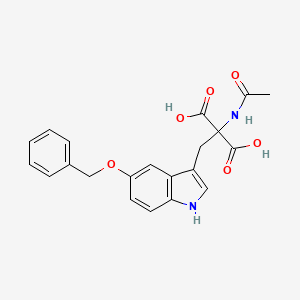
m-Toluamide, 2-((p-chlorobenzyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Toluamide, 2-((p-chlorobenzyl)oxy)- is an organic compound with the molecular formula C15H14ClNO2 It is a derivative of toluamide, where the amide group is substituted with a p-chlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Toluamide, 2-((p-chlorobenzyl)oxy)- typically involves the reaction of m-toluamide with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
m-Toluamide, 2-((p-chlorobenzyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
m-Toluamide, 2-((p-chlorobenzyl)oxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of m-Toluamide, 2-((p-chlorobenzyl)oxy)- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin–benzimidazole hybrids: These compounds also exhibit broad-spectrum antimicrobial activity and share structural similarities with m-Toluamide, 2-((p-chlorobenzyl)oxy)-.
Monoamine oxidase B inhibitors: Compounds like 7-((3-chlorobenzyl)oxy)-4-((methylamino)methyl)-2H-chromen-2-one have similar structural features and are used in the treatment of neurodegenerative diseases.
Uniqueness
m-Toluamide, 2-((p-chlorobenzyl)oxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antimicrobial activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93944-74-2 |
|---|---|
Formule moléculaire |
C15H14ClNO2 |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methoxy]-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-2-4-13(15(17)18)14(10)19-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H2,17,18) |
Clé InChI |
ZXQNCYPJDCCDHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)N)OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




